molecular formula C13H18N6O3 B2582952 1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898440-52-3

1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2582952
CAS RN: 898440-52-3
M. Wt: 306.326
InChI Key: KQKQZGBWUZTNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C13H18N6O3 and its molecular weight is 306.326. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Anticancer Applications

  • Antiviral Activity : Some purine analogues, including imidazo and triazino derivatives, have been synthesized and tested against various viruses, showing moderate activity in non-toxic dosage levels against rhinoviruses and other viral strains (S. H. Kim et al., 1978).
  • Anticancer and Anti-HIV Activities : New triazino and triazolo purine derivatives have demonstrated considerable anticancer activity against melanoma, non-small lung cancer, and breast cancer in vitro. Some compounds also displayed moderate anti-HIV activity, highlighting their potential as therapeutic agents (F. Ashour et al., 2012).

Cardiovascular and Psychotropic Potential

  • New purine derivatives have shown promising cardiovascular activity, including antiarrhythmic and hypotensive effects, and displayed affinity for alpha-adrenoreceptors, indicating potential for treating cardiovascular disorders (G. Chłoń-Rzepa et al., 2004).
  • Another study on 8-aminoalkyl derivatives of purine-2,6-dione revealed compounds with significant affinity for serotonin receptors and potential antidepressant and anxiolytic effects, contributing to psychotropic medication development (G. Chłoń-Rzepa et al., 2013).

Synthetic Methodologies and Structural Studies

  • Studies on synthetic methodologies have led to the development of new strategies for constructing purine and triazine derivatives, contributing to organic chemistry and drug synthesis advancements (Ondrej Simo et al., 2000; A. Abushamleh et al., 2003).
  • Crystal structure analyses of related compounds have provided insights into their molecular geometry and interactions, aiding in the understanding of their biological activities and potential for drug design (Z. Karczmarzyk et al., 1995).

properties

IUPAC Name

1-(3-hydroxypropyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-8-7-18-9-10(16(2)13(22)17(3)11(9)21)14-12(18)19(15-8)5-4-6-20/h20H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKQZGBWUZTNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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